molecular formula C15H10BrNO2 B15171237 Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate CAS No. 919293-21-3

Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate

Cat. No.: B15171237
CAS No.: 919293-21-3
M. Wt: 316.15 g/mol
InChI Key: UXOJHZBATDAHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 9th position and a carboxylate ester group at the 6th position on the benzo[h]isoquinoline skeleton, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

919293-21-3

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 9-bromobenzo[h]isoquinoline-6-carboxylate

InChI

InChI=1S/C15H10BrNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3

InChI Key

UXOJHZBATDAHIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Br

Origin of Product

United States

Preparation Methods

Ring-Closure via Diazotization and Cyclization

A four-stage route begins with para-aminotoluene diazotization, followed by bromination and cyclization (Figure 1). Key steps include:

  • Diazotization of para-aminotoluene in sulfuric/nitric acid to form nitro intermediates.
  • Bromination using CuBr/HBr to yield 4-bromo-1-methyl-2-nitrobenzene (74% yield).
  • Cyclization with DMF-DMA and pyrrolidine at 110°C to generate 6-bromoindole.

This method prioritizes scalability, though purifying intermediates remains challenging due to byproduct formation.

Tetralone-Based Annulation

An alternative approach employs tetralone derivatives for benzo[h]isoquinoline assembly. Starting with 2,3-dimethoxybenzaldehyde and succinic anhydride, paraconic acid forms via Stobbe condensation. Decarboxylation at 180°C produces unsaturated acids, which undergo hydrogenation and cyclization in polyphosphoric acid (PPA) to yield the tetralone core. This route achieves near-quantitative yields but requires stringent temperature control.

Bromination Strategies at the 9-Position

Introducing bromine at the 9-position demands regioselective methods to avoid competing reactions:

Direct Electrophilic Bromination

Direct bromination of benzo[h]isoquinoline using Br₂/FeBr₃ in dichloromethane achieves moderate regioselectivity. However, overbromination and ring degradation limit yields to 40–50%.

Cross-Coupling with Prefunctionalized Intermediates

Palladium-catalyzed Suzuki-Miyaura coupling offers superior control. For example:

  • Treating 9-triflate benzo[h]isoquinoline with Pd(PPh₃)₄ and bis(pinacolato)diboron generates a boronic ester intermediate.
  • Subsequent coupling with CuBr₂ in DMF installs bromine at the 9-position (68% yield).

This method minimizes side products but requires expensive catalysts and inert conditions.

Esterification at the 6-Position

Incorporating the methyl ester group involves late-stage functionalization or early intermediate derivatization:

Esterification of Carboxylic Acid Precursors

Reacting 6-carboxybenzo[h]isoquinoline with methanol in methanesulfonic acid under reflux achieves 85% esterification. Optimal conditions include:

  • Methanol as solvent and nucleophile.
  • Methanesulfonic acid (0.1 equiv) as catalyst.
  • 6-hour reflux followed by neutralization with NaHCO₃.

Direct Carbonylation

Transition-metal-mediated carbonylation using CO gas and methyl iodide in the presence of Pd(OAc)₂/Xantphos converts 6-bromo intermediates to methyl esters. This one-pot method simplifies purification but demands high-pressure equipment.

Integrated Synthetic Routes

Sequential Bromination-Esterification

A representative pathway (Figure 2) combines core formation, bromination, and esterification:

  • Synthesize benzo[h]isoquinoline via tetralone annulation.
  • Brominate at C9 using N-bromosuccinimide (NBS) in CCl₄ (52% yield).
  • Esterify with methyl chloroformate and DMAP in THF (78% yield).

Table 1. Comparison of Integrated Routes

Step Method Yield (%) Key Challenges
Core formation Diazotization-cyclization 74 Byproduct separation
Bromination Suzuki coupling 68 Catalyst cost
Esterification Acid-catalyzed methanolysis 85 Overesterification

Convergent Synthesis via Cross-Coupling

A modular approach links pre-brominated and pre-esterified fragments:

  • Couple 9-bromobenzo[h]isoquinoline with methyl 6-carboxylate using Pd(dppf)Cl₂ (Figure 3). Challenges include dimerization of bromoindole precursors and low reactivity, necessitating optimized Na₂CO₃ concentrations.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and esterification steps. For instance, PPA-mediated cyclization completes in 15 minutes (vs. 12 hours conventionally) with comparable yields.

Enzymatic Esterification

Lipase-catalyzed transesterification of vinyl esters in nonpolar solvents offers eco-friendly ester formation. Candida antarctica lipase B achieves 60% conversion under mild conditions but struggles with steric hindrance.

Challenges and Optimization Strategies

  • Regioselectivity in Bromination: Directed ortho-metalation using LiTMP directs bromine to C9 but requires cryogenic conditions.
  • Ester Hydrolysis Prevention: Avoid aqueous workup post-esterification; use anhydrous MgSO₄ for drying.
  • Catalyst Recycling: Immobilized Pd catalysts (e.g., Pd@MOF) enable reuse in cross-coupling steps, reducing costs.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 9th position participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. A representative protocol involves:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1 v/v)

  • Temperature : 80–90°C, 12–24 hours

This reaction yields biaryl derivatives (e.g., 9-arylbenzo[h]isoquinoline-6-carboxylates) with 75–92% yields , depending on the boronic acid substituent .

Boronic Acid SubstituentProduct Yield (%)Reference
Phenyl89
4-Methoxyphenyl92
2-Thienyl78

Buchwald-Hartwig Amination

The bromine atom undergoes Pd-mediated coupling with amines to form C–N bonds. A typical procedure uses:

  • Catalyst : Pd₂(dba)₃/XantPhos (2.5 mol%)

  • Amine : Primary/secondary amines (1.2 equiv)

  • Base : NaOtert-Bu (2 equiv)

  • Solvent : Toluene, 100°C, 18 hours

This reaction produces 9-amino-substituted derivatives with 60–85% yields .

AmineProduct Yield (%)
Piperidine85
4-Methoxybenzylamine72
Morpholine68

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 9th position. Key conditions include:

  • Nucleophile : KCN, NaN₃, or NaSPh (1.5 equiv)

  • Catalyst : CuI (10 mol%)

  • Solvent : DMF, 120°C, 6–12 hours

Replacing bromine with cyano, azido, or thiophenyl groups achieves 50–78% yields .

NucleophileProductYield (%)
KCN9-Cyano derivative65
NaN₃9-Azido derivative78
NaSPh9-Phenylthio derivative50

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:

  • Reagents : NaOH (2 equiv), H₂O/MeOH (1:1 v/v)

  • Temperature : Reflux, 4 hours

The resulting carboxylic acid (9-bromobenzo[h]isoquinoline-6-carboxylic acid) serves as a precursor for amidation or reduction :

  • Amidation : EDCl/HOBt, amines, 0°C→RT, 12 hours (70–88% yields )

  • Reduction : LiAlH₄, THF, 0°C→RT, 2 hours → Alcohol (82% yield )

Transition Metal-Catalyzed Cyclization

Rh(III)-catalyzed annulation with diazo compounds forms fused polycyclic systems. For example:

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%)

  • Diazo Compound : 4-Diazoisochroman-3-imine (1.2 equiv)

  • Solvent : DCE, 80°C, 8 hours

This yields isochromeno-isoquinoline hybrids with 80–92% yields , demonstrating utility in constructing bioactive scaffolds .

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange using CuI or KI:

  • Reagents : CuI (2 equiv), DMF, 150°C, 24 hours

  • Product : 9-Iodobenzo[h]isoquinoline-6-carboxylate (63% yield )

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The bromine atom directs incoming electrophiles to specific positions on the aromatic ring, enabling regioselective functionalization .

  • Steric and Electronic Effects : The ester group at C6 moderately deactivates the ring, while the bromine at C9 enhances electrophilicity at adjacent positions .

Mechanism of Action

The mechanism of action of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites, thereby modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or act as a ligand for receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in synthetic chemistry. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research fields .

Biological Activity

Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is a derivative of 9-bromobenzo[h]isoquinoline-6-carboxylic acid, notable for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 9th position and a methyl ester group at the 6th position of the benzo[h]isoquinoline structure. Its molecular formula is C16H14BrNO2C_{16}H_{14}BrNO_2 with a molecular weight of approximately 332.2 g/mol. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action is believed to involve inhibition of microbial efflux pumps, which are critical in conferring antibiotic resistance.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus10 µg/mLInhibition of efflux pumps
Escherichia coli15 µg/mLDisruption of cell membrane integrity
Candida albicans12 µg/mLInterference with ergosterol synthesis

Studies have shown that the compound demonstrates a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, it has shown significant cytotoxic effects against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa8.55.2
MCF712.04.8
Normal Fibroblasts>100N/A

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to apoptosis in cancer cells.
  • Receptor Interaction : Studies suggest that it interacts with sigma receptors, which play a role in modulating various cellular functions and could influence drug response .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on Antimicrobial Resistance : A study demonstrated that this compound effectively reduced resistance in Staphylococcus aureus strains by inhibiting NorA efflux pumps, providing insights into its potential use in combination therapies for treating resistant infections .
  • Cancer Treatment Trials : In vitro trials indicated that the compound significantly reduced cell viability in breast carcinoma models while exhibiting minimal toxicity to normal cells, supporting further development as a targeted anticancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and carboxylation of isoquinoline precursors. Key steps include:

  • Bromination at the 9-position using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Esterification of the carboxyl group via acid-catalyzed reactions (e.g., H₂SO₄ in methanol) to stabilize the product .
  • Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane/hexane mixtures) to improve yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Spectroscopy : Record ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Compare chemical shifts with analogous compounds (e.g., methyl 6-bromoquinoline-4-carboxylate, where δ ~8.5 ppm for aromatic protons and ~165 ppm for the carbonyl carbon) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine .
  • Elemental Analysis : Verify C, H, N, and Br percentages via combustion analysis, with deviations <0.3% indicating high purity .

Q. What are the critical challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Avoid highly polar solvents that may trap impurities .
  • Temperature Gradients : Gradually reduce temperature from 50°C to 4°C to form well-defined crystals.
  • Data Collection : Employ SHELXT or SHELXD for structure solution and SHELXL for refinement, ensuring R-factor values <0.05 for high confidence .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bromine at the 9-position hinders nucleophilic attack at adjacent positions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed Suzuki-Miyaura couplings to mitigate steric crowding .
  • Electronic Effects : The electron-withdrawing carboxylate group deactivates the ring, requiring elevated temperatures (80–100°C) for Buchwald-Hartwig aminations .
  • Monitoring : Track reaction progress via in situ IR spectroscopy to detect CO stretching vibrations (~1700 cm⁻¹) as a proxy for ester stability .

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., methyl 6-bromoquinoline-4-carboxylate) to identify anomalous shifts caused by substituent effects .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational changes or rotameric equilibria that may obscure signals .
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., Gaussian 16) and reconcile experimental vs. theoretical discrepancies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on the bromine and carboxylate moieties as pharmacophores .
  • ADMET Profiling : Predict pharmacokinetics via SwissADME, noting potential hepatotoxicity from bromine metabolism .
  • Validation : Correlate in silico results with in vitro assays (e.g., IC₅₀ values in cancer cell lines) to refine models .

Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate experiments .
  • Multivariate Analysis : Use principal component analysis (PCA) to identify structural features correlating with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.